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An In-Depth Technical Guide to the Structure and Sequence of Sm16

Abstract
Sm16, also known as SmSLP or SPO-1, is a key immunomodulatory protein secreted by the

parasitic trematode Schistosoma mansoni.[1][2] Released during the initial stages of host skin

penetration, Sm16 plays a crucial role in suppressing the host's innate immune response,

thereby facilitating parasite survival and establishment.[3][4] Its ability to potently inhibit Toll-like

receptor (TLR) signaling makes it a significant subject of study for understanding host-parasite

interactions and a potential target for novel anti-inflammatory therapeutics.[5][6] This document

provides a comprehensive technical overview of the sequence analysis, structural

characteristics, and functional pathways of the Sm16 protein.

Sequence Analysis
Sm16 is a low molecular weight protein (~16 kDa) that belongs to the trematode-specific

helminth defence molecule (HDM) family.[1][2] The protein is initially synthesized with an N-

terminal signal peptide of 22 amino acids, which is cleaved to produce the mature, secreted

form (residues 23-117).[7][8] The sequence is notable for a highly conserved C-terminal region

which is critical for its structure and function.[2]

Quantitative Sequence Data
The following table summarizes the key quantitative parameters derived from the amino acid

sequence of the mature, secreted Sm16 protein (residues 23-117).
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Parameter Value

Accession Number AAD26122[2]

Molecular Weight ~10.9 kDa (Monomer)

Amino Acid Count 95 residues

Isoelectric Point (pI) 5.12 (Calculated)

Amino Acid Composition

Ala (A): 12.6%, Arg (R): 1.1%, Asn (N): 5.3%,

Asp (D): 6.3%, Cys (C): 2.1%, Gln (Q): 4.2%,

Glu (E): 11.6%, Gly (G): 3.2%, His (H): 2.1%, Ile

(I): 4.2%, Leu (L): 12.6%, Lys (K): 9.5%, Met

(M): 1.1%, Phe (F): 2.1%, Pro (P): 2.1%, Ser

(S): 8.4%, Thr (T): 4.2%, Trp (W): 0.0%, Tyr (Y):

1.1%, Val (V): 8.4%

Experimental Protocol: In Silico Sequence Analysis
This protocol outlines a standard bioinformatics workflow for analyzing a protein sequence like

Sm16.

Sequence Retrieval: Obtain the canonical protein sequence for Schistosoma mansoni Sm16

(e.g., from NCBI using accession number AAD26122).

Homology Search: Perform a BLASTp (Protein-Protein BLAST) search against the non-

redundant protein sequences (nr) database to identify homologous proteins and orthologs in

other species.[2] This helps in identifying conserved regions and inferring evolutionary

relationships.

Multiple Sequence Alignment (MSA): Align the Sm16 sequence with identified homologs

using tools like MAFFT or Clustal Omega.[2] The resulting alignment is crucial for identifying

conserved residues and motifs that may be functionally important.

Phylogenetic Analysis: Construct a phylogenetic tree from the MSA results using methods

like Neighbor-Joining or Maximum Likelihood to visualize the evolutionary history of the

Sm16/HDM protein family.[2]
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Domain and Motif Prediction:

Submit the sequence to the SignalP server to predict and verify the N-terminal signal

peptide.[2]

Use tools like InterProScan or Pfam to search for known protein domains or families.

Sm16 is classified within the Helminth Defence Molecule (HDM) family.[1]

Secondary Structure Prediction: Utilize servers like I-TASSER or PSIPRED to predict

secondary structure elements (α-helices, β-sheets) from the primary sequence.[2]

Physicochemical Parameter Calculation: Use a tool like ExPASy's ProtParam to calculate

theoretical molecular weight, isoelectric point (pI), and amino acid composition.
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Fig. 1: Workflow for in silico analysis of the Sm16 protein sequence.
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Structural Analysis
To date, no experimentally determined high-resolution 3D structure of Sm16 has been

deposited in the Protein Data Bank (PDB). However, a combination of predictive modeling and

biophysical methods has provided significant structural insights.

Structural analysis indicates that Sm16 is a predominantly α-helical protein.[2] The C-terminal

half of the molecule (residues 52-114) is predicted to form a long, uninterrupted amphipathic α-

helix, which contains several hydrophobic hotspots.[2] This amphipathic nature likely facilitates

its interaction with cell membranes. In solution, the secreted Sm16 protein self-assembles into

a stable, non-covalent nine-subunit oligomer, a conformation that appears essential for its

biological activity.[5][8] The C-terminal region is required for both this oligomerization and for

binding to the surface of human cells.[5][6]

Quantitative Structural Data
Parameter Description Method

Secondary Structure Predominantly α-helical[2]
I-TASSER, Circular

Dichroism[2]

Key Structural Feature

Uninterrupted C-terminal

amphipathic α-helix (residues

52-114)[2]

HeliQuest[2]

Oligomeric State
Nine-subunit oligomer (~140

kDa)[5][8]

Gel Filtration, Density Gradient

Centrifugation[5]

Experimental Protocol: Recombinant Sm16 Expression
and Purification
This protocol is a representative method for producing soluble, endotoxin-free Sm16 suitable

for functional assays, based on published strategies.[5][6][8]

Gene Synthesis and Cloning:

Synthesize a gene encoding the mature Sm16 protein (residues 23-117). Codon

optimization for the chosen expression host (e.g., Pichia pastoris) is recommended to
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enhance expression.[8]

To improve solubility and reduce aggregation, specific hydrophobic residues can be

mutated (e.g., Ile-92 and Leu-93 to Alanine), creating a variant like Sm16(23-117)AA.[9]

Clone the synthesized gene into a suitable P. pastoris expression vector that includes an

N-terminal His6 tag for purification and a secretion signal.

Expression in Pichia pastoris:

Linearize the expression vector and transform it into a suitable P. pastoris strain (e.g., X-

33) by electroporation.

Select positive transformants on appropriate antibiotic plates.

Inoculate a small-scale culture (50 mL) in BMGY medium and grow at 30°C with shaking

until the culture reaches an OD600 of 2-6.

Induce protein expression by pelleting the cells and resuspending them in BMMY medium

(containing methanol). Continue to culture for 48-72 hours, adding methanol every 24

hours to maintain induction.

Protein Purification:

Harvest the culture supernatant containing the secreted His6-Sm16 by centrifugation to

remove yeast cells.

Equilibrate a Ni-NTA affinity chromatography column with a binding buffer (e.g., 50 mM

sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0).

Load the supernatant onto the column.

Wash the column extensively with a wash buffer (e.g., 50 mM sodium phosphate, 300 mM

NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

Elute the His6-Sm16 protein using an elution buffer containing a higher concentration of

imidazole (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0).
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Quality Control:

Analyze the purified protein fractions by SDS-PAGE to assess purity and confirm the

expected molecular weight.

Perform a Western blot using an anti-His6 antibody to confirm the protein's identity.

For functional assays, dialyze the purified protein against a physiologically compatible

buffer (e.g., PBS, pH 7.4) to remove imidazole.

Confirm the absence of endotoxin using a Limulus Amebocyte Lysate (LAL) assay.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681015?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Vector Preparation

Protein Expression

Purification & QC

Codon-Optimized Gene Synthesis (Sm16 23-117)

Cloning into P. pastoris Secretion Vector (pPICZα A)

Yeast Transformation

Methanol Induction

Harvest Supernatant

Ni-NTA Affinity Chromatography

SDS-PAGE & Western Blot

Dialysis & Endotoxin Test

Click to download full resolution via product page

Fig. 2: Workflow for recombinant Sm16 expression and purification.
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Functional Activity and Signaling Pathway
Sm16 is a potent inhibitor of the innate immune response, specifically targeting the signaling

pathways of Toll-like receptors (TLRs).[5] It effectively suppresses the production of pro-

inflammatory cytokines in response to ligands for TLR3 (poly(I:C)) and TLR4

(lipopolysaccharide, LPS).[5][6]

The mechanism of inhibition occurs at a step proximal to the TLR complex.[5][10] Upon TLR4

activation by LPS, a signaling cascade is initiated that involves the recruitment of adaptor

proteins like MyD88 and the kinase IRAK4. This leads to the phosphorylation and subsequent

degradation of IRAK1 (IL-1 receptor-associated kinase 1).[5] Sm16 has been shown to

specifically inhibit the degradation of IRAK1 in LPS-stimulated monocytes.[5][6] By blocking

this key step, Sm16 prevents the downstream activation of the transcription factor NF-κB,

which is essential for transcribing the genes of many pro-inflammatory cytokines.[3] This

targeted disruption of a central inflammatory pathway allows the invading parasite to evade

immediate clearance by the host's immune system.[3][10]

TLR4 Signaling Pathway

LPS TLR4 Complex MyD88 IRAK4 IRAK1 Phosphorylation NF-κB Activation Pro-inflammatory Cytokine Production

Sm16

Inhibits Degradation

Click to download full resolution via product page

Fig. 3: Sm16 inhibits the TLR4 signaling pathway by targeting IRAK1.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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